4-(N,N-diallylsulfamoyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-[bis(prop-2-enyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S2/c1-5-13-25(14-6-2)30(27,28)18-11-9-17(10-12-18)21(26)24-22-23-19-15(3)7-8-16(4)20(19)29-22/h5-12H,1-2,13-14H2,3-4H3,(H,23,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNGKJBZAOIYBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(N,N-diallylsulfamoyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide is a synthetic compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article discusses its biological activity, including mechanisms of action, experimental findings, and potential applications.
Chemical Structure and Properties
The compound is classified as a sulfonamide and features a complex structure that includes:
- Benzamide group
- Benzo[d]thiazole moiety
- Diallylsulfamoyl group
Its molecular formula is C₁₈H₁₈N₂O₂S, with a molecular weight of approximately 342.41 g/mol. The unique arrangement of functional groups contributes to its biological activity and potential therapeutic applications.
The mechanism of action for this compound primarily involves interactions with specific enzymes or receptors that play crucial roles in cellular signaling pathways. Research indicates that this compound may disrupt normal cellular processes associated with proliferation and apoptosis, leading to its potential anti-cancer effects.
Antitumor Activity
Several studies have evaluated the antitumor properties of compounds similar to this compound. For example:
- Cell Line Studies : In vitro testing on various human lung cancer cell lines (A549, HCC827, NCI-H358) demonstrated significant cytotoxicity. The compound showed IC50 values indicating effective inhibition of cell proliferation:
Antimicrobial Activity
In addition to antitumor effects, the compound has been assessed for antimicrobial properties. Testing against Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria showed promising results, suggesting that it may possess broad-spectrum antimicrobial activity .
Case Studies and Data Tables
The following table summarizes key findings from various studies on the biological activity of related compounds:
| Compound Name | Target Activity | Cell Line Tested | IC50 (μM) | Notes |
|---|---|---|---|---|
| This compound | Antitumor | A549 | 6.75 | Effective in both 2D and 3D assays |
| 4-(N,N-diallylsulfamoyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide | Antitumor | HCC827 | 6.26 | Similar structure shows comparable activity |
| Benzothiazole derivatives | Antimicrobial | E. coli / S. aureus | Varies | Exhibited broad-spectrum activity |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Effects on the Benzothiazole Ring
Key Comparisons :
Analysis :
- Electron-Donating vs.
- Biological Implications : Chloro-substituted analogs (e.g., ) show anti-inflammatory activity, while trifluoromethyl groups (e.g., Z12 ) may improve binding to hydrophobic enzyme pockets.
Sulfonamide/Sulfamoyl Group Variations
Key Comparisons :
Analysis :
- Hydrogen-Bonding Capacity : The sulfamoyl group’s NH and SO₂ moieties may engage in stronger hydrogen bonding than Z11’s dioxopyrrolidinyl group .
Benzamide Core Modifications
Key Comparisons :
Analysis :
- Synthetic Accessibility : Piperazine/morpholine-substituted analogs achieve high yields (78–90%), suggesting that the target’s diallylsulfamoyl group may require optimized conditions due to steric bulk.
- Bioactivity Trends : Triazole-substituted benzamides show antiproliferative effects (e.g., 40% growth inhibition in lung cancer cells), indicating that the target’s sulfamoyl group could similarly modulate cellular pathways.
Structure-Activity Relationship (SAR) Insights
- Thiazole/Benzothiazole Position: Substitution at the 2-position of benzothiazole (as in the target) is critical for binding to enzymes like enolase or carbonic anhydrase .
- Sulfamoyl vs. Sulfonyl: N,N-Disubstituted sulfamoyl groups (e.g., diallyl) may enhance membrane permeability over monosubstituted sulfonamides .
- Aromatic Substitutents : Methyl groups on the benzothiazole ring (target) likely reduce cytotoxicity compared to halogens (e.g., dichloro in ), as seen in anti-inflammatory agents .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
